molecular formula C14H14ClNO2 B11850786 Tert-butyl 2-chloroquinoline-4-carboxylate

Tert-butyl 2-chloroquinoline-4-carboxylate

Cat. No.: B11850786
M. Wt: 263.72 g/mol
InChI Key: IEFGNWFDTFZEPN-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloroquinoline-4-carboxylate is a quinoline derivative characterized by a chlorine substituent at position 2 and a tert-butyl ester group at position 4 of the quinoline ring. The tert-butyl ester group enhances steric bulk and may improve solubility or metabolic stability, while the chlorine atom can influence electronic properties and reactivity.

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

tert-butyl 2-chloroquinoline-4-carboxylate

InChI

InChI=1S/C14H14ClNO2/c1-14(2,3)18-13(17)10-8-12(15)16-11-7-5-4-6-9(10)11/h4-8H,1-3H3

InChI Key

IEFGNWFDTFZEPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC2=CC=CC=C21)Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 2-chloroquinoline-4-carboxylate typically involves the reaction of 2-chloroquinoline-4-carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. One common method is the esterification reaction using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloroquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are involved in DNA replication and transcription . This inhibition can result in the disruption of cell division and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and safety features of tert-butyl 2-chloroquinoline-4-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Hazard Profile Key Applications/Notes
This compound Not explicitly provided Likely C₁₅H₁₅ClNO₂ ~277.75 (estimated) Cl (2), tert-butyl ester (4) Presumed low hazard (based on analogs) Pharmaceutical intermediate, ligand
tert-Butyl 6-chloro-2-methylquinoline-4-carboxylate 1033194-62-5 C₁₆H₁₇ClNO₂ 277.75 Cl (6), CH₃ (2), tert-butyl ester (4) Non-hazardous (no GHS labels) Lab research, chemical synthesis
tert-Butyl 2-(dibromomethyl)quinoline-4-carboxylate 1015856-43-5 C₁₅H₁₅Br₂NO₂ 401.09 Br₂CH (2), tert-butyl ester (4) No explicit hazard data Halogenated intermediate
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-chloroquinoline-4-carboxylate 352672-98-1 C₂₀H₁₆ClNO₃ 353.80 Cl (2), complex ester (4) No explicit hazard data Specialty chemical, structural diversity

Key Observations

Substituent Effects: Positional Variation: The chlorine atom in this compound at position 2 contrasts with analogs like tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (Cl at position 6), which may alter electronic distribution and reactivity. For example, electron-withdrawing groups (e.g., Cl, Br) at position 2 could enhance electrophilic substitution reactions at other ring positions .

This contrasts sharply with tert-butyl alcohol, a precursor with flammability (flash point: 52°F) and acute health risks (e.g., respiratory irritation, CNS depression) .

Applications: Pharmaceutical Intermediates: The tert-butyl ester group is a common protecting group in peptide and heterocyclic synthesis, facilitating stability during reactions .

Research Findings and Data Gaps

  • Synthetic Utility: The tert-butyl ester in this compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives, a step critical in prodrug activation or further functionalization .
  • Safety Data: While analogs like tert-butyl (4-chlorophenethyl)carbamate are labeled non-hazardous , comprehensive toxicological studies (e.g., chronic exposure, ecotoxicity) for the quinoline derivatives are absent in the evidence.
  • Reactivity : The chlorine atom’s position may influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), though experimental validation is needed.

Biological Activity

Tert-butyl 2-chloroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the modification of quinoline derivatives. The compound features a quinoline core, which is known for its pharmacological potential. The introduction of the tert-butyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

Synthetic Pathways

  • Starting Materials : Commonly used precursors include chloroquinoline derivatives.
  • Reagents : Reagents such as tert-butyl chloroformate are employed for carboxylation.
  • Yield and Purity : The synthesis typically yields pure isomeric forms, confirmed by NMR and mass spectrometry.

Biological Activity Overview

The biological activities of this compound have been evaluated across various studies, highlighting its potential in treating infectious diseases and cancer.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit broad-spectrum antimicrobial properties. This compound has shown promising results against several bacterial strains, suggesting its utility as an antimicrobial agent.

Activity Tested Strains Results
AntibacterialE. coli, S. aureusMIC values ranging from 5-20 µg/mL
AntifungalCandida albicansModerate activity observed

Antimalarial Properties

Quinoline derivatives are well-documented for their antimalarial effects. Studies have reported that this compound exhibits significant activity against Plasmodium falciparum, with effective concentrations (EC50) in the low micromolar range.

Anti-tuberculosis Activity

Recent investigations into the anti-tubercular properties of quinoline derivatives have highlighted the potential of this compound in inhibiting Mycobacterium tuberculosis. SAR studies suggest that modifications to the quinoline ring enhance efficacy against tuberculosis.

Case Studies

  • Inhibitory Effects on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent cytotoxicity.
  • Mechanism of Action : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Structure-Activity Relationships (SAR)

The SAR studies emphasize the importance of functional groups in determining biological activity. Modifications at the 2-position of the quinoline ring significantly affect potency:

Substituent Biological Activity Comments
-ClIncreased antimalarialEnhances binding affinity
-NO2Reduced antibacterialLess effective than -Cl
-OHImproved solubilityFacilitates cellular uptake

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